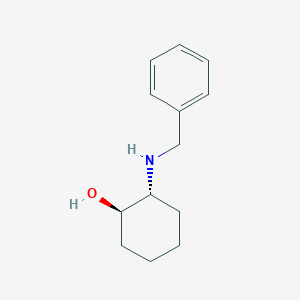

(1R,2R)-2-(benzylamino)cyclohexanol

説明

(1R,2R)-2-(Benzylamino)cyclohexanol is a chiral cyclohexanol derivative featuring a benzylamino substituent at the C2 position. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.30 g/mol) with two stereocenters in the (1R,2R) configuration . The compound is synthesized via multi-step processes, including stereoselective reductions and functional group transformations, as exemplified by its use in catalytic applications and intermediate synthesis . Key identifiers include CAS 141553-09-5 and purity levels up to 98% .

Structure

3D Structure

特性

IUPAC Name |

(1R,2R)-2-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCYFUGUYIMEQ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

Epoxycyclohexane undergoes nucleophilic ring-opening by benzylamine, where the amine attacks the less substituted carbon of the epoxide. This exothermic reaction proceeds at elevated temperatures (30–300°C) with a molar ratio of epoxycyclohexane to benzylamine ranging from 1:1 to 1:10. For example, a 1:1.6 ratio (200 g epoxycyclohexane : 327 g benzylamine) at 200°C for 5 hours yields 83% rac-2-(benzylamino)cyclohexanol after recrystallization with hexane or toluene.

Key Parameters:

-

Temperature: 30–300°C (optimized at 200°C)

-

Reaction Time: 1–20 hours (optimized at 5 hours)

-

Recrystallization Solvents: Hexane, toluene, or petroleum ether

Chiral Resolution Methods

The racemic mixture is resolved into its (1R,2R) enantiomer using chiral acids to form diastereomeric salts, which are separated via crystallization. Two predominant methods are documented:

Resolution with S-Amygdalic Acid

The patent CN101293841A details the use of s-amygdalic acid (derived from bitter almonds) for enantiomer separation:

-

Diastereomer Formation: rac-2-(benzylamino)cyclohexanol (30.8 g) is combined with s-amygdalic acid (22.86 g) in ethyl acetate (500 mL) under reflux.

-

Crystallization: Cooling to -5°C induces crystallization of the (1R,2R)-s-amygdalate salt.

-

Salt Cleavage: The salt is treated with 0.3 M NaOH to liberate this compound, yielding 61.42% with 99% enantiomeric excess (ee).

Advantages:

-

s-Amygdalic acid is cost-effective and 90% recyclable.

-

No requirement for cryogenic conditions.

Resolution with (R)- and (S)-Mandelic Acid

Organic Syntheses reports an alternative approach using mandelic acid :

-

Sequential Resolution: rac-2-(benzylamino)cyclohexanol is treated with (S)-mandelic acid (0.5 equiv) in ethyl acetate, precipitating the (1S,2S)-mandelate salt.

-

Filtrate Recycling: The remaining (1R,2R)-enriched filtrate is reacted with (R)-mandelic acid to isolate the target enantiomer.

Comparison of Resolution Methods

Industrial-Scale Production

The patent CN101293841A highlights scalability features:

-

Recyclable Reagents: s-Amygdalic acid is recovered via acid-base extraction.

-

Mild Conditions: Reactions proceed at ambient pressure without cryogenic requirements.

-

Throughput: Batch sizes up to 1 kg are demonstrated, with linear scalability.

Optimization Data (Industrial Batch):

-

Starting Material: 1 kg epoxycyclohexane → 1.63 kg rac-2-(benzylamino)cyclohexanol (83% yield).

-

Resolution: 1.63 kg racemate → 0.96 kg (1R,2R)-enantiomer (59% yield).

化学反応の分析

Types of Reactions: (1R,2R)-2-(benzylamino)cyclohexanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of cyclohexylamine derivatives.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Cyclohexanone or benzylcyclohexanone.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexanol derivatives.

科学的研究の応用

Chemistry: (1R,2R)-2-(benzylamino)cyclohexanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific receptors or enzymes. Its structure-activity relationship (SAR) is of interest in the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

作用機序

The mechanism of action of (1R,2R)-2-(benzylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The cyclohexanol ring provides a rigid framework that influences the binding affinity and selectivity of the compound.

類似化合物との比較

Stereochemical and Functional Group Impact

- Substituent Effects: The benzylamino group in this compound enhances nucleophilicity, making it suitable for catalytic roles (e.g., in anhydride desymmetrization) . In contrast, Tramadol’s 3-methoxyphenyl and dimethylaminomethyl groups confer opioid receptor affinity . Piperidinyl and benzyloxy substituents alter polarity and reactivity. For example, (1R,2R)-2-(piperidin-1-yl)cyclohexanol exhibits superior catalytic activity in methanolysis reactions compared to benzylamino analogs due to stronger base characteristics .

Stereochemistry :

生物活性

(1R,2R)-2-(benzylamino)cyclohexanol is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanol ring substituted with a benzylamino group, which contributes to its unique biological properties. Its molecular formula is CHN\O, with a molecular weight of approximately 205.30 g/mol. The chiral nature of the compound allows for enantioselective interactions with biological receptors, making it a valuable subject in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. Key mechanisms include:

- Inhibition of Cytochrome P450 Enzymes : Studies have shown that this compound acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP2D6. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, highlighting its relevance in pharmacological research.

- Receptor Binding : The compound has been studied for its potential as a ligand in receptor binding studies. Its chiral nature allows for exploration of enantioselective interactions with various biological receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against multidrug-resistant Gram-positive bacteria. This potential was highlighted in research involving oxazolidinone analogs .

- CNS Effects : The ability of this compound to cross the blood-brain barrier suggests potential central nervous system effects, warranting further investigation into its neuropharmacological applications.

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

Case Study: Antibacterial Activity

In a notable study on oxazolidinone derivatives, this compound was evaluated for its efficacy against Gram-positive bacteria. Although initial results were promising, further research is required to assess its safety profile and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。